molecular formula C23H26N4OS B2531937 2-({8-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)-N-(4-methylphenyl)acetamide CAS No. 1185170-29-9

2-({8-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)-N-(4-methylphenyl)acetamide

Cat. No.: B2531937
CAS No.: 1185170-29-9
M. Wt: 406.55
InChI Key: AZPCUIFPIUTDRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({8-Methyl-3-phenyl-1,4,8-triazaspiro[45]deca-1,3-dien-2-YL}sulfanyl)-N-(4-methylphenyl)acetamide is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({8-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include 8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene and 4-methylphenyl acetamide. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({8-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

2-({8-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)-N-(4-methylphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({8-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol
  • 3-[(2-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-8-yl)carbonyl]benzonitrile

Uniqueness

2-({8-Methyl-3-phenyl-1,4,8-triazaspiro[45]deca-1,3-dien-2-YL}sulfanyl)-N-(4-methylphenyl)acetamide is unique due to its specific spirocyclic structure and the presence of both sulfur and nitrogen atoms within the molecule

Properties

IUPAC Name

N-(4-methylphenyl)-2-[(8-methyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4OS/c1-17-8-10-19(11-9-17)24-20(28)16-29-22-21(18-6-4-3-5-7-18)25-23(26-22)12-14-27(2)15-13-23/h3-11H,12-16H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPCUIFPIUTDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.